REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[C:5]([CH3:13])([C:7]1[N:8]=[CH:9][N:10]([CH3:12])[CH:11]=1)[CH3:6])C.[OH-].[Na+]>CO>[CH3:13][C:5]([C:7]1[N:8]=[CH:9][N:10]([CH3:12])[CH:11]=1)([CH3:6])[C:4]([OH:14])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C=1N=CN(C1)C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at 60° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol is removed in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the insoluble salts removed by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |